molecular formula C7H17ClN2O2 B1442540 2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride CAS No. 1246172-73-5

2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride

Cat. No. B1442540
M. Wt: 196.67 g/mol
InChI Key: SOLHDIHRGZDQAE-UHFFFAOYSA-N
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Description

“2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1246172-73-5 . It has a molecular weight of 196.67 g/mol and its IUPAC name is (S)-2-amino-3-hydroxy-N-(4-hydroxybutyl)propanamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O3.ClH/c8-6(5-11)7(12)9-3-1-2-4-10;/h6,10-11H,1-5,8H2,(H,9,12);1H/t6-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is stored at room temperature and sealed in dry conditions . It appears as an oil .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Reactivity : Studies have explored the synthesis of related compounds, demonstrating various chemical reactivities and synthetic pathways. For example, the preparation and characterization of compounds with similar structural motifs have been detailed, providing insights into their chemical behaviors and potential for further modification (García-Martín, Báñez, & Galbis, 2001).

Pharmacological Applications

  • Anticonvulsant Properties : Compounds structurally related to "2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride" have been synthesized and tested for their anticonvulsant activities, indicating potential therapeutic applications in epilepsy management (Idris, Ayeni, & Sallau, 2011).

Material Science Applications

  • Bonding Agents and Intermediates : The synthesis of related compounds as potential bonding agents or intermediates in material science has been explored, highlighting their utility in creating complex polymers and materials (Chen Luo-liang, 2010).

Biochemical Insights

  • Root Growth Modulation : Research into N-substituted propanamides has demonstrated their ability to modulate root growth in plants, suggesting applications in agriculture and plant biology (Kitagawa & Asada, 2005).

Safety And Hazards

The compound has several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-amino-N-(3-hydroxybutyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-5(10)3-4-9-7(11)6(2)8;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLHDIHRGZDQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-hydroxybutyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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